H-Pro-Phe-Me trifluoroactate

Description

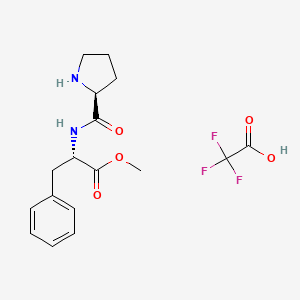

Structure

3D Structure of Parent

Properties

IUPAC Name |

methyl (2S)-3-phenyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoate;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O3.C2HF3O2/c1-20-15(19)13(10-11-6-3-2-4-7-11)17-14(18)12-8-5-9-16-12;3-2(4,5)1(6)7/h2-4,6-7,12-13,16H,5,8-10H2,1H3,(H,17,18);(H,6,7)/t12-,13-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIIYNVMAHMMFJL-QNTKWALQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=CC=C1)NC(=O)C2CCCN2.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@@H]2CCCN2.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21F3N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30661502 | |

| Record name | Trifluoroacetic acid--methyl L-prolyl-L-phenylalaninate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30661502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149673-08-5 | |

| Record name | Trifluoroacetic acid--methyl L-prolyl-L-phenylalaninate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30661502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Considerations for H Pro Phe Me Trifluoroacetate

Advanced Solid-Phase Peptide Synthesis (SPPS) Techniques for Dipeptide Methyl Esters

Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide chemistry, offering a streamlined approach for the synthesis of peptides. masterorganicchemistry.com For dipeptide methyl esters, specific optimizations are crucial for success.

Optimization of Resin Loading and Coupling Efficiencies for H-Pro-Phe-Me Trifluoroacetate (B77799) Precursors

The choice of resin and its loading capacity are critical factors that influence the outcome of SPPS. biotage.com For the synthesis of a relatively short peptide like a dipeptide, the primary consideration for resin loading is often maximizing yield. However, high-loading resins can sometimes lead to increased interchain interactions and aggregation, especially with longer or more complex peptides. biotage.com A lower loading level can mitigate these issues by increasing the distance between growing peptide chains. biotage.com

The hydrophilicity of the resin also plays a significant role. Hydrophobic polystyrene-based resins may promote interaction with the growing peptide, whereas more hydrophilic supports, such as polyethylene (B3416737) glycol (PEG)-based resins (e.g., ChemMatrix), can repel the peptide chain, keeping it extended into the solvent and improving synthetic success. biotage.comrsc.org

To enhance coupling efficiency, especially for challenging sequences, a double-coupling strategy can be employed. creative-peptides.com This involves repeating the coupling step to ensure complete reaction. The choice of coupling reagents is also paramount. Highly reactive reagents like HATU, HCTU, and COMU can accelerate the synthesis, while DIC and HBTU are suitable for slower, more controlled couplings. creative-peptides.com

Table 1: Comparison of Resin Loading Levels in SPPS

| Loading Level | Advantages | Disadvantages | Best Suited For |

| High-Loading | Higher theoretical yield per gram of resin. biotage.com | Increased risk of peptide aggregation and side reactions. biotage.com | Short, simple peptide sequences. |

| Low-Loading | Reduced interchain entanglement, leading to higher crude purity. biotage.com | Lower overall yield per gram of resin. biotage.com | Longer or aggregation-prone peptides. biotage.com |

This table provides a general overview of the advantages and disadvantages of different resin loading levels in Solid-Phase Peptide Synthesis (SPPS).

Cleavage Strategies and Trifluoroacetic Acid (TFA) as a Deprotection Reagent

Once the peptide synthesis on the resin is complete, the peptide must be cleaved from the solid support and its side-chain protecting groups removed. wpmucdn.com Trifluoroacetic acid (TFA) is a widely used reagent for this purpose due to its effectiveness in cleaving the peptide from the resin linker and removing acid-labile protecting groups. wpmucdn.comnih.gov The standard cleavage cocktail often consists of a high concentration of TFA (e.g., 95%) mixed with scavengers. d-nb.infosigmaaldrich.com

Scavengers are crucial for preventing side reactions caused by reactive carbocations that are generated during the removal of protecting groups. wpmucdn.com Common scavengers include water, triisopropylsilane (B1312306) (TIS), and phenol. The choice of cleavage cocktail depends on the amino acid composition of the peptide. thermofisher.com For instance, peptides containing sensitive residues like tryptophan, methionine, or cysteine benefit from cocktails like Reagent R or Reagent B, which contain a mixture of scavengers to minimize side reactions. thermofisher.com The cleavage reaction is typically carried out for a couple of hours to ensure complete deprotection. thermofisher.com

In some cases, a two-stage cleavage process is employed, where the side-chain protecting groups are removed first, followed by cleavage from the resin. sigmaaldrich.com For linkers like the Sieber amide resin, low concentrations of TFA in solvents like dichloromethane (B109758) (DCM) or greener alternatives such as toluene (B28343) can be used to obtain protected peptide fragments. d-nb.info

Minimization of Side Reactions during SPPS of Pro-Phe Sequences

The Pro-Phe sequence presents a specific challenge in SPPS: the propensity for diketopiperazine (DKP) formation. This side reaction is particularly common at the dipeptide stage, especially when proline is one of the first two residues. peptide.com DKP formation involves the intramolecular cyclization of the dipeptide, leading to cleavage from the resin and termination of the peptide chain.

Several strategies can be employed to minimize DKP formation:

Use of 2-Chlorotrityl Chloride (2-CTC) Resin: The steric hindrance provided by the 2-chlorotrityl group effectively suppresses DKP formation. peptide.comnih.gov This resin is also highly sensitive to acid, allowing for mild cleavage conditions that preserve the final peptide. nih.gov

Dipeptide Coupling: Instead of adding single amino acids sequentially, a pre-formed dipeptide unit can be coupled to the resin. This bypasses the dipeptide-resin intermediate that is susceptible to cyclization. peptide.com

In Situ Neutralization Protocols: In Boc-based SPPS, in situ neutralization protocols can help to suppress DKP formation. peptide.com

Solution-Phase Synthetic Approaches for H-Pro-Phe-Me Trifluoroacetate and its Precursors

Solution-phase peptide synthesis (LPPS) offers an alternative to SPPS and is particularly advantageous for the large-scale synthesis of short peptides. creative-peptides.comgoogle.com

Segment Condensation Strategies for Dipeptide Methyl Esters

Segment condensation involves the coupling of pre-synthesized peptide fragments in solution. nih.gov For a dipeptide methyl ester like H-Pro-Phe-Me, this would typically involve coupling a protected proline residue with a phenylalanine methyl ester. This approach can be highly efficient for producing large quantities of the target dipeptide.

A key aspect of this strategy is the choice of protecting groups for the amino and carboxyl termini to ensure selective coupling. The Group-Assisted Purification (GAP) strategy is a modern approach that avoids traditional purification methods like chromatography by using a protecting group that facilitates easy purification by precipitation. nih.gov

Evaluation of Coupling Reagents and Racemization Control in Solution Synthesis

A major challenge in solution-phase synthesis is the risk of racemization, especially during the activation of the carboxylic acid group. highfine.com Racemization leads to the formation of diastereomeric impurities that can be difficult to separate from the desired product. nih.gov

The choice of coupling reagent is critical for minimizing racemization. mdpi.com Reagents are often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or its derivatives, which form active esters that are less prone to racemization. highfine.comrsc.org

Several classes of coupling reagents have been developed to address the issue of racemization:

Carbodiimides: Dicyclohexylcarbodiimide (DCC) is a classic coupling reagent, often used with HOBt to suppress racemization. rsc.org

Phosphonium (B103445) Salts: Reagents like BOP and PyBOP are effective but can be problematic. Newer Oxyma-based phosphonium salts like PyOxim have shown superior performance in suppressing racemization. csic.esluxembourg-bio.com

Aminium/Uronium Salts: HATU, HBTU, and HCTU are highly efficient coupling reagents. acs.org However, Oxyma-based uronium salts like COMU have demonstrated lower epimerization rates compared to their benzotriazole-based counterparts. csic.es The use of additives like OxymaPure has also been shown to be highly effective in inhibiting racemization. highfine.com

The extent of racemization is also influenced by the base used in the coupling reaction, the solvent, and the temperature. mdpi.com Careful optimization of these parameters is essential for obtaining a high-purity product.

Table 2: Common Coupling Reagents and Their Impact on Racemization

| Coupling Reagent Class | Examples | Racemization Potential | Notes |

| Carbodiimides | DCC, DIC | Moderate to High | Often used with additives like HOBt or Oxyma to suppress racemization. highfine.comrsc.org |

| Phosphonium Salts | BOP, PyBOP, PyOxim | Low to Moderate | Oxyma-based reagents generally show lower racemization. csic.es |

| Aminium/Uronium Salts | HBTU, HATU, HCTU, COMU | Low to Moderate | COMU and other Oxyma-based reagents are known for their ability to minimize racemization. csic.es |

This table summarizes common classes of coupling reagents used in peptide synthesis and their general potential for causing racemization.

Role of Trifluoroacetate in Purification and Isolation Processes

Trifluoroacetic acid (TFA) is a critical component in the synthesis and purification of peptides, including the dipeptide methyl ester H-Pro-Phe-Me. Its primary roles are in the cleavage of the peptide from the solid-phase support and as a mobile phase additive in chromatographic purification, ultimately leading to the isolation of the final product as a trifluoroacetate salt. genscript.commdpi.com

Following solid-phase peptide synthesis (SPPS), a high concentration of TFA is typically used to cleave the peptide chain from the resin support and simultaneously remove acid-labile side-chain protecting groups. mdpi.com This acidolysis step results in a crude product mixture where the desired peptide exists as a salt with the trifluoroacetate counter-ion. genscript.comresearchgate.net

The standard and most effective method for purifying peptides from the crude mixture is reversed-phase high-performance liquid chromatography (RP-HPLC). bachem.com In this process, TFA plays an indispensable role as an ion-pairing reagent in the mobile phase. mdpi.compeptide.com Peptides, which may possess charged groups such as the N-terminal amine in H-Pro-Phe-Me, are often eluted with poor peak shape in RP-HPLC. The addition of TFA at a low concentration (typically 0.1%) to the mobile phase solvents—water (Solvent A) and acetonitrile (B52724) (Solvent B)—mitigates this issue. bachem.compeptide.com

The purification process involves loading the crude peptide onto the RP-HPLC column and eluting it with a gradually increasing gradient of the organic solvent, acetonitrile. bachem.com Polar impurities are washed away first in the highly aqueous mobile phase, while the target peptide and other hydrophobic impurities are retained. bachem.com As the concentration of acetonitrile increases, the mobile phase becomes more non-polar, and the bound components are eluted in order of increasing hydrophobicity. bachem.com Fractions are collected and analyzed, and those containing the pure peptide are pooled.

Finally, the isolation of the purified peptide is typically achieved through lyophilization (freeze-drying). This process removes the water, acetonitrile, and excess volatile TFA, yielding the final product as a stable, purified trifluoroacetate salt. genscript.compeptide.com The presence of the trifluoroacetate counter-ion is a direct consequence of its use in the cleavage and purification steps. genscript.com While residual TFA is often present, its levels can be significantly reduced through purification. For instance, a crude synthetic peptide sample was found to contain 19.6% TFA by dry weight, which was reduced to 16.7% after a primary purification step using gel permeation chromatography. thermofisher.com

For applications where the trifluoroacetate ion might interfere, several methods exist to exchange it for a different counter-ion, such as acetate (B1210297) or hydrochloride. researchgate.net The effectiveness of these methods can be quantified to ensure complete removal. researchgate.net

Data Tables

Table 1: Role of Trifluoroacetic Acid (TFA) in Peptide Processing

| Process Stage | Role of TFA | Mechanism | Typical Concentration | Reference |

| Cleavage | Cleavage Agent | Acidolysis of the peptide-resin linkage and removal of acid-labile protecting groups. | High (e.g., 92.5-95%) | mdpi.com |

| Purification (RP-HPLC) | Ion-Pairing Reagent | Forms an ion pair with protonated peptide functional groups, masking charge, increasing hydrophobicity, and improving peak shape. | Low (e.g., 0.1%) | bachem.compeptide.com |

Table 2: Comparison of Methods for Trifluoroacetate (TFA) Counter-Ion Exchange This table illustrates the efficiency of different laboratory methods in removing the trifluoroacetate counter-ion from a dicationic octapeptide, which is indicative of processes that could be applied to H-Pro-Phe-Me if required.

| Method | Starting TFA/Peptide Molar Ratio | Final TFA/Peptide Molar Ratio | Reduction Factor | Peptide Recovery | Reference |

| RP-HPLC with Acetic Acid | 4.5 | 0.4 | >10 | ~85% | researchgate.net |

| Ion-Exchange Resin | 4.5 | 0.15 | >30 | >95% | researchgate.net |

| Deprotonation/Reprotonation | 4.5 | <0.05 | >100 | >95% | researchgate.net |

Conformational and Structural Analysis of H Pro Phe Me Trifluoroacetate

Spectroscopic Investigations of H-Pro-Phe-Me Trifluoroacetate (B77799) Conformation

Spectroscopic methods are pivotal in elucidating the three-dimensional structure of peptides in both solution and solid states. Techniques such as Nuclear Magnetic Resonance (NMR), Circular Dichroism (CD), and X-ray crystallography provide detailed insights into conformational preferences, secondary structures, and intramolecular interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformations

NMR spectroscopy is a powerful tool for determining the solution-state conformation of peptides. The analysis of chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs) provides a detailed picture of the molecule's average structure and dynamics.

For Pro-Phe dipeptides, the presence of the proline residue introduces the possibility of cis/trans isomerization about the X-Pro peptide bond. nih.govresearchgate.net In the case of H-Pro-Phe-Me, this equilibrium would be between the conformers where the Cα of Proline and the Cα of the preceding residue (in this case, the N-terminal amine) are on the same or opposite sides of the peptide bond. The chemical shifts of the proline Cβ and Cγ carbons are particularly sensitive to this isomerization. worldscientific.com

Two-dimensional NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) are crucial for determining spatial proximities between protons. For a Pro-Phe sequence, key NOE contacts would be expected between the Phe aromatic protons and the Pro ring protons, which would help to define the orientation of the Phe side chain relative to the peptide backbone. In studies of related (D)Phe-Pro containing peptides, NOESY and ROESY data were used to calculate interproton distances, revealing a fairly rigid conformation for the peptide backbone while the phenyl ring and other side chains retained degrees of internal motion. nih.gov

Table 1: Representative ¹H and ¹³C NMR Data for Pro-Phe Containing Peptides (Note: This table is a composite based on data from related Pro-Phe peptides and is intended to be illustrative of the types of data obtained. nih.govrsc.orgrsc.orgnih.gov)

| Nucleus | Residue | Atom | Expected Chemical Shift Range (ppm) | Notes |

|---|---|---|---|---|

| ¹H | Pro | α-CH | 4.1 - 4.5 | Shift can vary with cis/trans isomerism. |

| ¹H | Pro | β, γ, δ-CH₂ | 1.8 - 3.7 | Complex multiplet patterns. Pro Cδ proton shifts are sensitive to aromatic ring currents. nih.gov |

| ¹H | Phe | α-CH | 4.5 - 4.9 | Coupled to NH and β-CH₂ protons. |

| ¹H | Phe | β-CH₂ | 2.9 - 3.2 | Often appear as two distinct signals (diastereotopic). |

| ¹H | Phe | Aromatic | 7.0 - 7.4 | Multiplet for the phenyl ring. |

| ¹³C | Pro | Cα | ~60 | |

| ¹³C | Pro | Cβ | ~30 | The difference in Cβ and Cγ shifts is a key indicator of the cis/trans conformation. nih.gov |

| ¹³C | Pro | Cγ | ~25 | |

| ¹³C | Pro | Cδ | ~47 | |

| ¹³C | Phe | Cα | ~55 | |

| ¹³C | Phe | Cβ | ~38 | |

| ¹³C | Phe | Aromatic C | 127 - 136 | Includes four signals for the aromatic ring carbons. |

X-ray Crystallography Studies of Related Pro-Phe Peptides and Derivatives in Solid State

X-ray crystallography provides a high-resolution, static picture of a molecule's conformation in the solid state. While a crystal structure for H-Pro-Phe-Me trifluoroacetate is not publicly available, structures of related peptides containing the Pro-Phe motif offer significant insights.

Influence of the Trifluoroacetate Counterion on Peptide Conformation

The trifluoroacetate (TFA) anion, a common counterion for peptides synthesized via solid-phase methods using trifluoroacetic acid for cleavage, is not merely a passive charge balancer. mdpi.comsb-peptide.commasterorganicchemistry.com It can actively participate in intermolecular interactions that modulate the peptide's conformational equilibrium and physicochemical properties. mdpi.comnih.gov

Intermolecular Interactions between Trifluoroacetate and Peptide Residues

The TFA anion can engage in several types of non-covalent interactions with a peptide. Electrostatic interactions occur between the negatively charged carboxylate of TFA and positively charged groups on the peptide, such as the N-terminal ammonium (B1175870) group and the side chains of basic amino acids. mdpi.comsb-peptide.com

Of particular relevance to H-Pro-Phe-Me is the interaction between the TFA anion and the aromatic ring of phenylalanine. Recent studies have shown that TFA can form specific, structured complexes with phenylalanine residues. nih.govacs.org It has been proposed that the TFA molecule can intercalate between two stacked phenylalanine aromatic rings, which could stabilize certain peptide conformations. nih.govacs.org This interaction is thought to be a key factor in how TFA modulates the phase separation behavior of some peptide systems. nih.gov

Effects on Peptide Folding and Dynamic Equilibrium in Solution

The presence of the TFA counterion can shift the conformational equilibrium of a peptide in solution. nih.govresearchgate.net By interacting with charged groups and aromatic side chains, TFA can stabilize certain folded or partially folded states that might otherwise be less populated. acs.org This can affect the dynamic equilibrium between different conformers, such as the cis/trans isomers of the Pro-Phe peptide bond. researchgate.net

Table 2: Summary of Potential Interactions and Effects of the Trifluoroacetate Counterion

| Interaction / Effect | Description | Relevant Residues in H-Pro-Phe-Me | References |

|---|---|---|---|

| Electrostatic Interaction | Attraction between the negative charge of the TFA carboxylate and positive charges on the peptide. | N-terminal ammonium group (H-Pro) | mdpi.com, sb-peptide.com |

| Aromatic Interaction | Intercalation or stacking of the TFA molecule with aromatic side chains. | Phenylalanine aromatic ring | nih.gov, acs.org |

| Conformational Shift | Stabilization of specific conformers, potentially altering the cis/trans equilibrium of the Pro-Phe bond. | Pro-Phe peptide bond | nih.gov, researchgate.net |

| Alteration of Hydrogen Bonding | Disruption or modification of the peptide's internal or solvent-exposed hydrogen bond network. | Peptide backbone amides | genscript.com |

Advanced Analytical Methodologies for H Pro Phe Me Trifluoroacetate Characterization and Quantification

Chromatographic and Spectrometric Techniques for Purity and Identity Confirmation

A combination of chromatographic separation and spectrometric detection is indispensable for the comprehensive characterization of H-Pro-Phe-Me trifluoroacetate (B77799). These methods confirm the peptide's identity and assess its purity by separating it from potential impurities.

High-Performance Liquid Chromatography (HPLC) with Trifluoroacetic Acid as a Mobile Phase Component

High-Performance Liquid Chromatography (HPLC), particularly in a reversed-phase format, is a cornerstone technique for analyzing the purity of peptides like H-Pro-Phe-Me. peptide.com The use of trifluoroacetic acid (TFA) as a mobile phase additive is standard practice in peptide separations. lcms.cznih.gov TFA acts as an ion-pairing reagent, neutralizing the positive charges on the peptide by forming a neutral ion pair. peptide.comfishersci.com This interaction minimizes undesirable secondary interactions between the basic peptide and the silica-based stationary phase, resulting in improved peak shape and resolution. peptide.comnih.gov

Typically, a concentration of 0.1% TFA is used in both the aqueous and organic (commonly acetonitrile) mobile phases. peptide.comnih.govwaters.com The separation is achieved on a C18 or other hydrophobic stationary phase, where the peptide is eluted by a gradient of increasing organic solvent concentration. peptide.com While effective, the concentration of TFA can be optimized; for peptides with multiple positive charges, concentrations up to 0.2-0.25% may be required for optimal resolution. nih.gov The UV absorbance of the peptide bond at low wavelengths, typically around 220 nm, is used for detection. peptide.comwaters.com However, TFA itself absorbs at these wavelengths, which can lead to baseline fluctuations during gradient elution. waters.com Modern HPLC systems employ specialized mixers to mitigate this effect and improve sensitivity. waters.com

Table 1: Typical HPLC Parameters for Peptide Analysis

| Parameter | Typical Value/Condition | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 or C8, 25 cm | Separation based on hydrophobicity. peptide.com |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | Aqueous component of the mobile phase. peptide.comwaters.com |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (B52724) | Organic component for elution. peptide.comwaters.com |

| Gradient | 0% to 70% Mobile Phase B over 30 minutes | Elutes peptides of varying hydrophobicity. peptide.com |

| Flow Rate | 1 mL/min | Standard flow for analytical columns. waters.com |

| Detection | UV at 220 nm | Detects the peptide bonds. peptide.com |

| Ion-Pairing Reagent | Trifluoroacetic Acid (TFA) | Improves peak shape and resolution. peptide.comnih.gov |

Mass Spectrometry (MS) for Molecular Weight Verification and Impurity Profiling

Mass Spectrometry (MS) is a powerful tool used in conjunction with liquid chromatography (LC-MS) for the definitive identification of H-Pro-Phe-Me and the profiling of its impurities. resolvemass.ca Following separation by HPLC, the eluent is directed into the mass spectrometer's ion source, typically an electrospray ionization (ESI) source, which is well-suited for ionizing peptides. libretexts.org ESI generates protonated molecular ions, such as [M+H]+, where M is the peptide.

The mass analyzer then measures the mass-to-charge ratio (m/z) of these ions. resolvemass.ca This allows for the precise determination of the peptide's molecular weight, providing direct confirmation of its identity. The high sensitivity and specificity of MS enable the detection of trace-level impurities that may co-elute with the main peak or appear as separate, smaller peaks in the chromatogram. resolvemass.ca These impurities can include by-products from the synthesis process, such as deletion sequences or incompletely deprotected peptides. researchgate.net By analyzing the mass spectra associated with these chromatographic peaks, impurities can be identified and quantified, which is a critical aspect of quality control. resolvemass.ca

Tandem Mass Spectrometry (MS/MS) for Sequence Verification and Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) is the definitive method for confirming the amino acid sequence of a peptide. sc.edunih.gov In an MS/MS experiment, the protonated molecular ion ([M+H]+) of H-Pro-Phe-Me, as selected by the first mass analyzer, is directed into a collision cell. libretexts.org Inside the cell, the ion undergoes collision-induced dissociation (CID) with an inert gas, causing it to fragment in predictable ways, primarily along the peptide backbone. libretexts.orgsc.edu

This fragmentation generates a series of product ions, known as b-ions (containing the N-terminus) and y-ions (containing the C-terminus). nih.gov The second mass analyzer separates these fragment ions, producing an MS/MS spectrum. The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue. For H-Pro-Phe-Me, analysis of the y-ion series would show a loss corresponding to the methyl-esterified Phenylalanine residue, followed by a loss corresponding to the Proline residue, thus confirming the sequence. This detailed fragmentation analysis provides unambiguous verification of the peptide's primary structure. harvard.edu

Quantitative Analytical Approaches for Trifluoroacetate Content

Since trifluoroacetic acid is used in both the synthesis and purification of peptides, residual amounts of the trifluoroacetate (TFA) counter-ion remain in the final product. thermofisher.combiopharma-asia.com As TFA can be toxic, its accurate quantification is essential. peptide.comlcms.cz

Ion Chromatography (IC) for Trifluoroacetate Anion Determination

Ion Chromatography (IC) is a robust and sensitive method for the direct determination of anionic species like trifluoroacetate in peptide samples. thermofisher.comresearchgate.net The method typically requires minimal sample preparation, often just dissolution in deionized water. thermofisher.com The sample is injected onto a high-capacity anion-exchange column. lcms.czresearchgate.net

A hydroxide (B78521) or carbonate/bicarbonate eluent is used to separate the TFA anion from the peptide itself (which is typically unretained or weakly retained on an anion exchanger) and other potential anionic impurities like chloride, phosphate, and acetate (B1210297). thermofisher.comlcms.cz After separation, the eluent passes through a suppressor, which reduces the background conductivity of the eluent and enhances the signal of the analyte ions. thermofisher.comlcms.cz Detection is achieved using a conductivity detector. lcms.cz The method can be validated for linearity and accuracy, with reported method detection limits in the nanogram per milliliter (ng/mL) range, demonstrating high sensitivity. lcms.cz

Table 2: Example Ion Chromatography Method Parameters for TFA Quantification

| Parameter | Condition | Reference |

|---|---|---|

| System | Reagent-Free Ion Chromatography (RFIC) | lcms.cz |

| Column | High-capacity anion-exchange (e.g., IonPac AS18) | lcms.cz |

| Eluent | Potassium Hydroxide (KOH) Gradient | lcms.cz |

| Detection | Suppressed Conductivity | thermofisher.comlcms.cz |

| Linearity (r²) | >0.99 | lcms.cz |

| Method Detection Limit | ~100 ng/mL | lcms.cz |

19F-NMR Spectroscopy for Direct Quantification of Trifluoroacetate

Nuclear Magnetic Resonance (NMR) spectroscopy of the fluorine-19 nucleus (19F-NMR) provides a direct and non-destructive method for quantifying trifluoroacetate content in peptide samples. andreas-brinkmann.net This technique is particularly well-suited for this purpose because the 19F isotope has 100% natural abundance and is highly sensitive in NMR experiments. biopharma-asia.com

In this method, a known amount of the peptide sample is dissolved in a deuterated solvent. wpmucdn.com A quantitative 19F-NMR spectrum is acquired, which shows a characteristic signal for the -CF3 group of the trifluoroacetate anion. researchgate.net Quantification is achieved by integrating the area of the TFA signal and comparing it to the signal of a known amount of an internal or external fluorine-containing reference standard. andreas-brinkmann.netwpmucdn.com This approach allows for the accurate and metrologically traceable determination of the TFA mass fraction in the solid peptide material. andreas-brinkmann.net The non-destructive nature of the technique allows the sample to be recovered after analysis. andreas-brinkmann.net

Table 3: Key Parameters for 19F-NMR Quantification of TFA

| Parameter | Description | Reference |

|---|---|---|

| Spectrometer | High-field NMR (e.g., 400 or 500 MHz) | biopharma-asia.comwpmucdn.com |

| Nucleus | 19F | biopharma-asia.comandreas-brinkmann.net |

| Sample Preparation | Dissolution in deuterated solvent with a reference standard | wpmucdn.com |

| Quantification Method | Integration of 19F signal relative to an external or internal standard | andreas-brinkmann.net |

| Key Advantage | High specificity, non-destructive, and direct quantification | biopharma-asia.comandreas-brinkmann.net |

Biochemical and Research Applications of H Pro Phe Me Trifluoroacetate and Its Analogs

Utilization as a Substrate or Inhibitor in Enzymatic Studies (In Vitro)

The specific sequence of amino acids in H-Pro-Phe-Me makes it a candidate for interaction with various proteases, either as a substrate to be cleaved or as an inhibitor that blocks the enzyme's active site.

Peptide derivatives are instrumental in characterizing the specificity and kinetics of proteases. The cleavage of a peptide bond is a highly specific event, and by using small, defined substrates like H-Pro-Phe-Me, researchers can probe the preferences of an enzyme for particular amino acid sequences.

The study of protease specificity often involves screening libraries of peptides to identify optimal cleavage sequences. For instance, cysteine proteases like papain show a preference for a hydrophobic amino acid such as Phenylalanine in the P2 position, and Proline in the P3 position. pnas.org Similarly, plasmin, a serine protease, has a preference for aromatic amino acids at the P2 position. pnas.org The kinetics of enzymatic reactions, described by the Michaelis-Menten constants (KM) and catalytic efficiency (kcat/KM), can be determined by monitoring the rate of substrate hydrolysis. acs.org For example, studies on the protease from Geobacillus stearothermophilus have utilized various peptide substrates to determine these kinetic parameters, highlighting the influence of peptide length and sequence on enzyme activity. acs.org

The trifluoroacetate (B77799) counter-ion is often used in peptide chemistry as it can aid in the purification and handling of the peptide. It is important to note that the trifluoroacetate itself is not typically involved in the enzymatic reaction but is a remnant of the synthetic process. uni-giessen.denih.gov

Table 1: Examples of Protease Specificity

| Protease | Preferred Amino Acids at Specific Positions | Reference |

|---|---|---|

| Papain | P2: Val > Phe > Tyr > Nle; P3: Pro | pnas.org |

| Cruzain | P2: Leu > Tyr > Phe > Val; P3: Arg, Lys | pnas.org |

| Plasmin | P2: Aromatic amino acids; P4: Lys | pnas.org |

| Human Neutrophil Elastase | P1: Ala, Val | pnas.org |

| Granzyme B | P1: Asp | pnas.org |

| Phytaspase | P2: Leu; P3: Trp, Tyr, Phe; P4: Ile, Val | nih.gov |

Peptide-based probes are essential tools for studying enzyme activity and localization. These probes often consist of a peptide sequence recognized by a specific enzyme, linked to a reporter molecule such as a fluorophore. When the enzyme cleaves the peptide, a change in the reporter's signal (e.g., an increase in fluorescence) is observed.

H-Pro-Phe-Me and similar dipeptides can serve as the core recognition motif in the design of such probes. For example, Förster Resonance Energy Transfer (FRET)-based substrates have been developed where a fluorophore and a quencher are attached to the ends of a peptide. acs.orgrsc.org Cleavage of the peptide separates the pair, leading to a fluorescent signal. The design of these probes requires careful consideration of the peptide sequence to ensure specificity for the target enzyme. acs.org

Furthermore, activity-based probes (ABPs) are another class of chemical tools used to study enzyme function. beilstein-journals.org These probes typically contain a reactive group that forms a covalent bond with the active site of the enzyme, allowing for its detection and characterization. beilstein-journals.org Peptide sequences are incorporated into ABPs to direct them to the desired enzyme target.

Investigation of Protease Specificity and Kinetics.

Role as a Building Block in Complex Peptide and Peptidomimetic Synthesis

The dipeptide H-Pro-Phe-Me is a valuable starting material for the synthesis of more complex peptides and peptidomimetics, which are molecules that mimic the structure and function of natural peptides.

Bioactive peptides, which exert a physiological effect in the body, are often synthesized by linking together smaller peptide fragments. The Pro-Phe sequence is found in a number of naturally occurring bioactive peptides and their analogs. For instance, endomorphin-2, an endogenous opioid peptide, has the sequence H-Tyr-Pro-Phe-Phe-NH2. acs.orgnih.gov The synthesis of such peptides can be achieved through solid-phase peptide synthesis (SPPS), where amino acids or dipeptide units are sequentially added to a growing peptide chain attached to a solid support. semanticscholar.org

The use of pre-formed dipeptide building blocks like H-Pro-Phe-OH (the carboxylic acid form) can sometimes be advantageous in SPPS to avoid side reactions or to improve the efficiency of the synthesis. The methyl ester of H-Pro-Phe-Me would need to be hydrolyzed to the corresponding carboxylic acid before it could be incorporated into a larger peptide chain using standard coupling methods.

Table 2: Examples of Bioactive Peptides Containing the Pro-Phe Motif

| Peptide | Sequence | Biological Activity | Reference |

|---|---|---|---|

| Endomorphin-2 | H-Tyr-Pro-Phe-Phe-NH2 | Opioid agonist | acs.orgnih.gov |

| β-Casomorphin fragment | Tyr-Pro-Phe-Pro-Gly-Pro-Ile | Opioid agonist, ACE-inhibitory | scispace.com |

Peptide ligation is a powerful technique for assembling large peptides and proteins from smaller, unprotected peptide fragments. ethz.ch Native Chemical Ligation (NCL) is a widely used method that involves the reaction of a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine. ethz.ch

While H-Pro-Phe-Me itself is not directly used in NCL, the principles of peptide assembly are relevant to its synthesis and the synthesis of larger peptides containing this motif. The development of novel ligation strategies aims to overcome the limitations of NCL, such as the requirement for a cysteine at the ligation site. nih.gov Recent advancements include the use of auxiliaries that can be attached to the N-terminus of a peptide to facilitate ligation and are subsequently removed. nih.gov Furthermore, methods are being developed to perform ligations in solvents like trifluoroacetic acid (TFA), which can solubilize difficult peptide sequences. nih.gov

Incorporation into Larger Bioactive Peptide Sequences.

Theoretical Studies of Receptor Binding and Molecular Recognition

Understanding how peptides bind to their receptors is crucial for the design of new drugs and therapeutic agents. Theoretical studies, including computational modeling and molecular dynamics simulations, provide valuable insights into these interactions at the molecular level.

The conformation of a peptide is a key determinant of its biological activity. The Pro-Phe dipeptide motif, with the restricted conformation of the proline residue and the aromatic side chain of phenylalanine, has been a subject of such studies. Phenylalanine often plays a significant role in molecular recognition processes and is frequently found in the pharmacophoric regions of bioactive molecules. unirioja.es Theoretical studies can predict the preferred conformations of peptides containing this sequence and how they might interact with a receptor's binding site. unirioja.esmdpi.com

Molecular recognition is governed by non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic interactions. acs.orgnih.govbris.ac.uk The development of synthetic receptors that can selectively bind to specific molecules is an active area of research. nih.govmdpi.com These studies often employ model systems to understand the fundamental principles of molecular recognition. nih.gov While not directly studying H-Pro-Phe-Me, this research provides the theoretical framework for understanding how such a dipeptide might be recognized by a biological receptor or a synthetic host molecule.

Chemical Stability and Degradation Pathways of H Pro Phe Me Trifluoroacetate in Research Environments

Acid-Catalyzed Hydrolysis and Amide Bond Cleavage Mechanisms (e.g., Trifluoroacetolysis)

In aqueous solutions, the non-enzymatic degradation of peptides is highly dependent on pH and can occur through two primary mechanisms: direct hydrolysis of the amide bond (scission) and intramolecular aminolysis, often termed "backbiting" rsc.org. Under acidic conditions, both mechanisms can be significant rsc.orgrsc.org. The process is generally initiated by the protonation of the carbonyl oxygen of the peptide bond, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule rsc.org.

Trifluoroacetolysis represents a potent form of acid-catalyzed cleavage. Trifluoroacetic acid (TFA), often present as the counterion for synthetic peptides, can facilitate the selective cleavage of peptide bonds, particularly those involving N-alkylamino acids like proline researchgate.netuni-giessen.de. This reaction is a recognized side reaction in peptide chemistry but can also be used intentionally for sequencing purposes by selectively breaking down a peptide into smaller, analyzable fragments uni-giessen.denih.gov. The mechanism involves the strong acid protonating the amide bond, thereby weakening it and promoting its scission researchgate.net.

The general mechanisms for amide bond cleavage in protonated dipeptides have been studied extensively, with fragmentation often proceeding via the a1/y1 pathway in mass spectrometry experiments rsc.org. This involves the cleavage of the C-terminal side of the amide bond, initiated by the mobilization of a proton to the amide nitrogen, which destabilizes the bond .

Table 1: Overview of Amide Bond Cleavage Mechanisms in Acidic Environments

| Mechanism | Description | Key Features | Relevant pH |

| Direct Hydrolysis (Scission) | A water molecule acts as a nucleophile, directly attacking the protonated amide carbonyl carbon. | Leads to the formation of two separate amino acid or peptide fragments. The rate increases at low pH due to the enhanced electrophilicity of the carbonyl carbon. rsc.org | Dominant at very acidic (e.g., < pH 3) and basic (> pH 8) conditions. rsc.org |

| Intramolecular Aminolysis (Backbiting) | The N-terminal amino group acts as an internal nucleophile, attacking a nearby carbonyl carbon. | Results in the formation of a cyclic product, typically a 2,5-diketopiperazine (DKP). Requires a free N-terminal amine. rsc.orgnih.gov | Dominant at neutral pH but can be significant at moderately acidic pH (e.g., pH 3-8). rsc.org |

| Trifluoroacetolysis | Cleavage of the amide bond catalyzed by trifluoroacetic acid (TFA). | Particularly effective for cleaving bonds adjacent to sterically hindered or N-alkylated residues like Proline. researchgate.netuni-giessen.de | Occurs in the presence of concentrated or neat TFA, often with heating. uni-giessen.de |

Peptide sequences containing proline are known to have distinct chemical properties due to the unique, rigid pyrrolidine (B122466) ring structure of the proline residue. This structure introduces a kink in the peptide backbone and restricts the conformational freedom around the peptide bond pnas.org. Peptides containing N-alkylamino acids, including proline, show a remarkable sensitivity to acid-catalyzed peptolysis researchgate.net.

Selective cleavage often occurs at the peptide bond on the C-terminal side of the proline residue. This specificity has been exploited in peptide sequencing, where treatment with TFA under controlled conditions (e.g., at elevated temperatures) can selectively break Aib-Pro bonds uni-giessen.de. This susceptibility is attributed to the particular conformation and electronic environment imposed by the proline residue, which can facilitate the acid-catalyzed hydrolysis mechanism. The presence of proline is often correlated with protein instability, highlighting the unique reactivity of these sequences muni.cz.

The degradation pathways for a dipeptide ester like H-Pro-Phe-Me include:

Hydrolysis of the C-terminal methyl ester to yield H-Pro-Phe-OH.

Hydrolysis of the amide bond to yield Proline and Phenylalanine methyl ester.

Intramolecular aminolysis (cyclization) to form the diketopiperazine, cyclo(Pro-Phe), and methanol.

Studies on Gly-Phe esters show that at neutral pH (7.4), the dominant degradation pathway is intramolecular cyclization to form a diketopiperazine nih.gov. However, this cyclization pathway becomes almost negligible at a pH below 6 nih.gov. Therefore, under the acidic conditions typically used in research environments (e.g., for HPLC purification or storage), the primary degradation pathways for H-Pro-Phe-Me would be the hydrolysis of the ester and amide bonds.

The rate of degradation is highly pH-dependent. For dipeptides like L-alanyl-L-glutamine, maximum stability is observed around pH 6.0, with the rate of degradation increasing significantly in both more acidic and more basic conditions nih.gov. The activation energy for the degradation of Ala-Gln at pH 6.0 was determined to be 27.1 kcal/mol nih.gov.

Table 2: Predicted Kinetic Behavior of H-Pro-Phe-Me Degradation in Acidic Solution

| Kinetic Parameter | Predicted Behavior/Value | Basis of Prediction |

| Reaction Order | Pseudo-first-order | Based on studies of other dipeptides like Ala-Gln. nih.gov |

| pH of Maximum Stability | Approx. pH 6.0 | By analogy with Ala-Gln stability profiles. nih.gov |

| Dominant Degradation Pathway (pH < 6) | Ester and Amide Bond Hydrolysis | Based on studies of Gly-Phe esters where cyclization is minimal at acidic pH. nih.gov |

| Rate-pH Profile | U-shaped curve with minimum rate near neutral pH and increased rates at low and high pH. | Common profile for peptide hydrolysis, described by specific acid-base catalysis. rsc.orgnih.gov |

Specificity of Cleavage at Proline-Containing Sequences.

Role of the Trifluoroacetate (B77799) Counterion in Peptide Stability and Interactions within Solutions

The trifluoroacetate (TFA) counterion is commonly associated with synthetic peptides because TFA is used extensively during solid-phase peptide synthesis (SPPS) for cleaving the peptide from the resin and as an ion-pairing agent in reverse-phase HPLC purification genscript.comnih.gov. While often considered a passive component, the TFA counterion can significantly influence the chemical stability and physicochemical properties of the peptide in solution genscript.comnih.gov.

The presence of TFA can affect the peptide's conformation. Different counterions can alter the hydrogen-bonding network within or between peptide molecules, potentially leading to changes in secondary structure genscript.comnih.gov. For instance, TFA has been observed to induce a slight increase in helical structures in some peptides when compared to the hydrochloride (HCl) salt form nih.gov. As a strong hydrogen bond acceptor, the TFA anion can also influence how peptide molecules arrange themselves in a solid state, affecting crystal packing acs.org.

Furthermore, the TFA counterion can impact the stability of a peptide solution by altering its pH. Residual TFA can make a solution of the peptide more acidic than expected, which can, in turn, accelerate acid-catalyzed degradation pathways genscript.com. This is a critical consideration for structure-function studies where precise pH control is necessary. Conversely, the trifluoroacetate salt form is sometimes credited with enhancing the solubility and handling stability of peptide powders, facilitating easier use in experimental protocols chemimpex.com. Due to its high chemical stability, the TFA anion itself does not degrade in environmental aqueous phases and is considered a persistent substance researchgate.netnih.gov.

Table 3: Influence of the Trifluoroacetate (TFA) Counterion on Peptide Properties

| Property Affected | Description of Influence | References |

| Origin | Introduced during peptide synthesis (cleavage from resin) and HPLC purification. | genscript.comnih.govambiopharm.com |

| Solubility & Handling | Can enhance the solubility and produce better-handling lyophilized powders compared to other salts. | chemimpex.comambiopharm.com |

| Conformation & Structure | Can alter the secondary structure by affecting hydrogen-bonding networks. May induce helical structures. | genscript.comnih.govnih.gov |

| Solution pH | Residual TFA can lower the pH of unbuffered solutions, potentially affecting peptide stability and experimental results. | genscript.com |

| Spectroscopic Analysis | TFA has a strong IR absorption band (~1670 cm⁻¹) that can overlap with the peptide's amide I band, complicating FTIR structural analysis. | genscript.comnih.gov |

| Chemical Stability | TFA itself is highly stable and does not degrade. Its acidity can catalyze the hydrolysis of the associated peptide. | genscript.comresearchgate.net |

Computational and Theoretical Investigations of H Pro Phe Me Trifluoroacetate

Molecular Dynamics (MD) Simulations for Conformational Ensembles and Dynamics

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. ebsco.com For H-Pro-Phe-Me trifluoroacetate (B77799), MD simulations can reveal its conformational landscape, which is the collection of three-dimensional shapes the peptide can adopt in solution. This is crucial as a peptide's biological function is often dictated by its specific conformation.

The process involves creating a model of the peptide within a simulated environment, typically a box of water molecules, and applying a force field (like AMBER or GROMACS) to calculate the forces between atoms. nih.govmdpi.com By solving Newton's equations of motion, the trajectory of each atom can be tracked over a set period, often on the nanosecond to microsecond timescale. nih.govmdpi.com

Simulations would analyze the distribution of backbone dihedral angles (φ and ψ) for the phenylalanine residue, often visualized in a Ramachandran plot, to identify preferred conformations like β-turns, which are common in Pro-containing peptides. nih.govnih.gov The orientation of the phenylalanine side chain (χ angles) and its interactions with the proline ring or other parts of the molecule would also be a focus. Studies on similar peptides have shown that aromatic residues at the C-terminus can influence the conformational preferences of the N-terminal residue. nih.gov The trifluoroacetate counter-ion would typically be included in the simulation box to ensure charge neutrality and to study its potential, though often transient, interactions with the peptide.

The data gathered from MD simulations allows for the clustering of conformations to identify the most stable and populated structural ensembles. These ensembles provide a dynamic picture of the peptide's behavior, which is more representative than a single static structure.

Table 1: Key Parameters Analyzed in MD Simulations of H-Pro-Phe-Me Trifluoroacetate This table is interactive. You can sort and filter the data.

| Parameter | Description | Significance |

|---|---|---|

| Backbone Dihedral Angles (φ, ψ) | Torsion angles that define the conformation of the peptide backbone. | Determines the overall fold and secondary structure elements like β-turns. Proline restricts its own φ angle. |

| Side Chain Dihedral Angles (χ) | Torsion angles that define the orientation of the amino acid side chains (e.g., the phenyl group of Phe). | Governs intramolecular and intermolecular interactions, crucial for binding to target sites. |

| Hydrogen Bonds | Intramolecular and intermolecular non-covalent bonds involving a hydrogen atom and an electronegative atom (O or N). | Key for stabilizing specific conformations, such as turns, and for interactions with solvent or receptors. |

| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed structures. | Tracks the stability of the simulation and conformational changes over time. |

| Root Mean Square Fluctuation (RMSF) | A measure of the displacement of a particular atom or residue relative to the average structure. | Identifies flexible and rigid regions within the peptide. |

| Proline Peptide Bond Isomerization | The transition between the cis and trans conformations of the peptide bond preceding the proline residue. | A slow dynamic process that can significantly alter the peptide's shape and function. |

Quantum Chemical Calculations for Electronic Structure and Spectroscopic Parameter Prediction

Quantum chemical (QC) calculations, based on the principles of quantum mechanics, are employed to investigate the electronic properties of molecules. mongoliajol.info Methods like Density Functional Theory (DFT) are commonly used to study peptides, providing detailed information on electron distribution, orbital energies, and molecular reactivity. mongoliajol.inforutgers.edu

For H-Pro-Phe-Me trifluoroacetate, QC calculations can optimize the molecule's geometry to find its lowest energy conformation. These calculations are more computationally intensive than MD but provide a more accurate description of electronic structure.

Detailed Research Findings: QC studies on related dipeptides have been used to analyze the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.org The energy and distribution of these orbitals are fundamental to understanding the peptide's reactivity and electronic properties. The aromatic side chain of phenylalanine is expected to play a significant role in the electronic structure. nih.govaip.org

A key application of QC is the prediction of spectroscopic parameters. By calculating properties like nuclear magnetic shielding tensors, one can predict NMR chemical shifts (¹H, ¹³C), which can then be compared with experimental spectra for structure validation. rsc.org Similarly, vibrational frequencies can be calculated to help assign peaks in experimental Infrared (IR) spectra. rutgers.edu Electronic transition energies can also be computed to predict Ultraviolet-Visible (UV) spectra. sci-hub.st The influence of the trifluoroacetate counter-ion on the electronic structure and spectroscopic properties can also be modeled, often by including it in the calculation and considering the electrostatic interactions.

Table 2: Spectroscopic and Electronic Parameters Predicted by Quantum Chemical Calculations This table is interactive. You can sort and filter the data.

| Parameter | Computational Method | Experimental Correlation | Purpose |

|---|---|---|---|

| Optimized Geometry | DFT, MP2 | X-ray Crystallography, NMR | Provides the most stable 3D structure(s) of the molecule. |

| Vibrational Frequencies | DFT, HF | IR, Raman Spectroscopy | Predicts the positions of vibrational bands, aiding in spectral assignment. |

| NMR Chemical Shifts | GIAO, DFT | ¹H, ¹³C NMR Spectroscopy | Predicts chemical shifts to help confirm the molecular structure and conformation in solution. |

| HOMO/LUMO Energies | DFT, HF | UV-Vis Spectroscopy, Electrochemistry | Characterizes electronic reactivity, charge transfer potential, and the electronic absorption spectrum. |

| Electrostatic Potential (ESP) | DFT, HF | N/A | Maps the charge distribution on the molecular surface, identifying regions prone to electrostatic interactions. |

| Electronic Transition Energies | TD-DFT | UV-Vis Spectroscopy | Predicts the wavelengths of maximum absorption for electronic excitations. |

Docking Studies of Peptide-Target Interactions (e.g., Enzymes, Receptors)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as H-Pro-Phe-Me trifluoroacetate) when bound to a second molecule (a receptor, typically a protein or enzyme) to form a stable complex. nih.gov This method is instrumental in drug discovery for screening virtual libraries and understanding the molecular basis of ligand-receptor recognition.

The process involves placing the peptide into the binding site of a target protein whose 3D structure is known (from X-ray crystallography or NMR). A scoring function is then used to estimate the binding affinity for different poses, predicting the most likely binding mode and strength of the interaction. nih.gov

Detailed Research Findings: Docking studies of peptides containing Pro and Phe residues have been performed on various enzymes, such as angiotensin-converting enzyme (ACE) and dipeptidyl peptidase IV (DPP-IV). reading.ac.uknih.govmdpi.com These studies reveal common interaction patterns. For H-Pro-Phe-Me trifluoroacetate, the phenylalanine side chain would be expected to form hydrophobic or π-stacking interactions within a nonpolar pocket of a receptor active site. The proline ring can also contribute to hydrophobic interactions. nih.gov

The backbone amide and carbonyl groups are potential hydrogen bond donors and acceptors, forming crucial interactions that anchor the peptide in the binding site. The terminal amino and methyl-esterified carboxyl groups also represent key points for electrostatic or hydrogen bonding interactions. Docking results can provide a binding energy score, which gives a qualitative estimate of the binding affinity. These simulations can guide the design of analogs with improved binding by suggesting chemical modifications that could enhance favorable interactions or remove unfavorable ones. nih.gov

Table 3: Potential Molecular Interactions in Docking H-Pro-Phe-Me with a Target Enzyme This table is interactive. You can sort and filter the data.

| Interaction Type | Peptide Moiety Involved | Potential Receptor Residues | Significance in Binding |

|---|---|---|---|

| Hydrogen Bonding | Backbone N-H, C=O; N-terminal NH₂ | Asp, Glu, Ser, Thr, Gln, Asn | Directional interactions that provide specificity and contribute significantly to binding affinity. |

| Hydrophobic Interactions | Proline ring; Phenylalanine side chain | Leu, Val, Ile, Ala, Phe, Trp | Non-specific interactions crucial for binding in non-polar pockets of the active site. |

| π-π Stacking | Phenylalanine aromatic ring | Phe, Tyr, Trp, His | A specific type of non-covalent interaction between aromatic rings, contributing to binding affinity and specificity. |

| Electrostatic (Ionic) Interactions | N-terminal NH₃⁺ (at physiological pH) | Asp, Glu | Strong, long-range interactions between oppositely charged groups. |

| Van der Waals Forces | All atoms | All receptor atoms | Ubiquitous, short-range attractive forces that contribute to the overall stability of the complex. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Peptide Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. qsartoolbox.org For peptides, QSAR can be a powerful tool for predicting the activity of novel analogs and understanding which structural features are most important for a desired biological effect. mdpi.comacs.org

A QSAR study involves several steps: (1) compiling a dataset of structurally related peptides with measured biological activity, (2) calculating a wide range of molecular descriptors for each peptide, (3) using statistical methods like partial least squares (PLS) or machine learning algorithms to build a predictive model, and (4) validating the model's robustness and predictive power. researchgate.netnih.gov

Detailed Research Findings: While no specific QSAR model for H-Pro-Phe-Me trifluoroacetate exists, models for dipeptides and tripeptides have been developed for various activities, including ACE inhibition and bitterness. mdpi.comnih.gov In a hypothetical QSAR study for H-Pro-Phe-Me analogs, one would synthesize or computationally generate a series of related dipeptides by varying the amino acids at each position.

A wide array of descriptors would be calculated. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., steric or electronic fields from CoMFA/CoMSIA). For peptides, specific descriptors based on amino acid properties (e.g., hydrophobicity scales, steric parameters, electronic properties) are particularly useful. nih.govresearchgate.net The resulting model could take the form of an equation that links these descriptors to the measured activity (e.g., IC₅₀). Such a model would allow for the virtual screening of new analogs and provide insights into the mechanism of action, for instance, by revealing whether hydrophobicity or a specific electronic feature at the C-terminus is critical for activity. mdpi.com

Table 4: Examples of Molecular Descriptors Used in Peptide QSAR Modeling This table is interactive. You can sort and filter the data.

| Descriptor Class | Specific Examples | Information Encoded |

|---|---|---|

| Physicochemical Properties | LogP, Molecular Weight, Polar Surface Area (PSA) | Hydrophobicity, size, and polarity of the entire molecule. |

| Topological Descriptors | Wiener Index, Kier & Hall Connectivity Indices | Molecular branching and connectivity. |

| Constitutional Descriptors | Number of H-bond donors/acceptors, Number of rotatable bonds | Basic structural features and flexibility. |

| Amino Acid Scale-Based | Z-scales, T-scales, VHSE scales | Physicochemical properties (hydrophobicity, steric, electronic) of individual amino acids in the sequence. |

| 3D Field-Based (e.g., CoMFA) | Steric Fields, Electrostatic Fields | 3D shape and electronic properties of the molecule in a grid. |

| Quantum Chemical Descriptors | HOMO/LUMO energies, Dipole Moment | Electronic structure and charge distribution. |

Impact and Mitigation of the Trifluoroacetate Counterion in Peptide Research

Interference of Trifluoroacetate (B77799) with Spectroscopic Characterizations (e.g., IR, NMR)

The presence of the TFA counterion is a well-documented source of interference in the spectroscopic analysis of peptides, complicating the determination of their secondary structure and purity.

Infrared (IR) Spectroscopy: In Fourier-transform infrared (FTIR) spectroscopy, the TFA counterion exhibits a strong absorbance band around 1670-1700 cm⁻¹, which directly overlaps with the amide I band of peptides (1600–1700 cm⁻¹). genscript.commdpi.com The amide I band is crucial for the conformational analysis of peptides as it is sensitive to the secondary structure (α-helices, β-sheets, etc.). The interference from TFA can obscure the true amide I signal, leading to erroneous structural interpretations. genscript.comuoa.gr Researchers have also noted other characteristic TFA bands, such as those at 1147 cm⁻¹ and 1200 cm⁻¹, which can serve as markers for its presence and can be monitored during removal procedures. mdpi.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The TFA counterion also impacts NMR spectra. In ¹H NMR, TFA can alter the chemical shifts of nearby protons, particularly those of the N-terminal amine and the side chains of basic amino acids. In ¹⁹F NMR, the presence of TFA is readily confirmed by a characteristic signal, typically observed between -74 and -76 ppm. acs.org While ¹⁹F NMR is a powerful tool for quantifying the amount of residual TFA, the counterion's influence on the peptide's conformational equilibrium and the resulting changes in the ¹H NMR spectrum can complicate detailed structural analysis. nih.govacs.org

| Spectroscopic Technique | Nature of Interference | Affected Spectral Region | Consequence for Peptide Analysis |

|---|---|---|---|

| Infrared (IR) Spectroscopy | Strong absorbance by the TFA counterion. genscript.com | ~1670-1700 cm⁻¹ genscript.commdpi.com | Overlaps with and obscures the critical Amide I band, hindering secondary structure determination. genscript.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Alters chemical shifts and can influence peptide conformation. nih.govacs.org | ¹H spectrum (N-terminal and basic residue protons); ¹⁹F spectrum (signal around -75 ppm). acs.org | Complicates detailed 3D structure analysis and conformational studies. ¹⁹F NMR allows for TFA quantification. nih.govacs.org |

Methodologies for Counterion Exchange and Trifluoroacetate Removal

To overcome the analytical challenges posed by TFA, several methods have been developed to exchange the trifluoroacetate counterion for a more benign one, such as chloride (Cl⁻) or acetate (B1210297) (CH₃COO⁻), or to remove it entirely. nih.govlifetein.com The choice of method depends on the peptide's properties and the requirements of the downstream application.

Ion-Exchange Chromatography

Ion-exchange chromatography (IEX) is a powerful technique that separates molecules based on their net charge. waters.com It can be effectively employed for TFA removal. nih.govbio-works.com

The process typically involves the following steps:

Resin Selection: A strong anion exchange resin is commonly used. researchgate.net These resins consist of a solid support functionalized with positively charged groups (e.g., quaternary ammonium), which can bind the negatively charged TFA anions. researchgate.netbio-rad.com

Column Preparation: The resin is packed into a column and equilibrated with a buffer containing the desired new counterion, for instance, acetate or chloride. This "loads" the resin with the new counterion. bio-works.compeptide.com

Sample Loading and Exchange: The peptide-TFA salt solution is dissolved in water or a suitable buffer and applied to the column. peptide.com As the solution passes through the resin, the TFA anions are exchanged for the pre-loaded counterions (e.g., acetate), which have a lower affinity for the resin. bio-rad.com

Elution and Collection: The peptide, now associated with the new counterion, is washed from the column and collected. peptide.com Subsequent lyophilization yields the peptide as the desired salt (e.g., peptide-acetate). peptide.com

This method is highly efficient for achieving near-complete TFA removal. nih.govresearchgate.net

Reprotonation/Deprotonation Cycles

This approach involves manipulating the pH of the peptide solution to facilitate the removal of TFA. nih.govresearchgate.net One common variation is the exchange of TFA for the chloride ion using hydrochloric acid (HCl). lifetein.com

The general procedure is as follows:

Acidification: The peptide-TFA salt is dissolved in a dilute solution of a strong acid with a pKa lower than that of TFA (pKa ≈ 0.5), such as hydrochloric acid (HCl, pKa ≈ -7). nih.govresearchgate.net A typical concentration is around 100 mM HCl. lifetein.com

Protonation of TFA: The stronger acid (HCl) protonates the trifluoroacetate anion (CF₃COO⁻) to form its volatile free acid form, trifluoroacetic acid (CF₃COOH). researchgate.net

Lyophilization: The solution is frozen and then lyophilized (freeze-dried). lifetein.com The volatile CF₃COOH is removed during the lyophilization process. researchgate.net

Repetition: To ensure complete removal, this cycle of dissolving in the acidic solution and lyophilizing is often repeated multiple times (typically 2-4 times). lifetein.commdpi.com

A similar principle, the deprotonation/reprotonation cycle, involves raising the pH with a base to deprotonate the peptide's amino groups, which releases the bound TFA. The peptide is then precipitated, separated, and re-dissolved in a solution containing the desired acidic counterion. This method can achieve complete removal of the TFA counterion. nih.govresearchgate.net

| Methodology | Principle | Typical Reagents | Key Advantages | Key Considerations |

|---|---|---|---|---|

| Ion-Exchange Chromatography | Differential affinity of anions for a charged stationary phase. waters.combio-rad.com | Anion exchange resin, buffers with new counterion (e.g., sodium acetate). researchgate.netpeptide.com | High efficiency, can be nearly quantitative. nih.govresearchgate.net | Requires specific chromatography equipment and resins. omizzur.com |

| Reprotonation/Deprotonation Cycles | Conversion of TFA salt to its volatile acid form via a stronger acid, followed by lyophilization. researchgate.net | Hydrochloric acid (HCl), basic solutions (for deprotonation). lifetein.comresearchgate.net | Simple procedure, does not require specialized chromatography systems. lifetein.com | Requires multiple cycles for complete removal; exposure to very low pH can risk peptide degradation. nih.govlifetein.com |

Considerations for Maintaining Peptide Integrity during Exchange

While removing the TFA counterion is often necessary, the chosen method must not compromise the integrity of the peptide itself. Several factors must be carefully considered:

pH Stability: Exposing peptides to harsh pH conditions, such as the very low pH (<1) used in some HCl exchange protocols, can induce degradation. nih.govresearchgate.net Potential degradation pathways include deamidation (of asparagine and glutamine residues) and hydrolysis of acid-labile bonds. nih.gov Therefore, the concentration of the acid and the duration of exposure must be optimized. acs.org

Sequence-Dependent Effects: The stability of a peptide is highly dependent on its amino acid sequence. nih.gov For example, peptides containing certain residues like Asp may be more susceptible to acid-catalyzed degradation. nih.gov The efficiency of the exchange process itself can also be sequence-dependent. jpt.com

Epimerization: Changes in pH, particularly exposure to basic conditions during deprotonation/reprotonation cycles, can increase the risk of epimerization at chiral centers, especially at the C-terminal residue. nih.gov

Post-Exchange Analysis: It is crucial to perform quality control analysis (e.g., by HPLC and Mass Spectrometry) after the counterion exchange process. peptide.comjpt.com This verifies the successful removal of TFA and confirms that the peptide has not undergone degradation, aggregation, or modification. jpt.com

By carefully selecting the exchange methodology and optimizing the conditions for the specific peptide, the detrimental effects of the trifluoroacetate counterion can be effectively mitigated while preserving the structural and functional integrity of the peptide.

Design and Synthesis of Analogs and Derivatives of H Pro Phe Me for Structure Function Studies

Incorporation of Conformationally Constrained Amino Acid Residues

Introducing conformational constraints into a peptide backbone is a powerful strategy for improving biological activity and selectivity. researchgate.net By reducing the number of accessible conformations, the peptide can be "pre-organized" into a bioactive shape, which can lead to enhanced binding affinity for its target receptor. researchgate.net This approach has been applied extensively to peptides containing proline and phenylalanine.

Research has focused on replacing the standard proline or phenylalanine residues with analogs that have restricted torsional angles (phi, psi, chi). For instance, β-phenylproline has been used as a hybrid analog of both proline and phenylalanine, combining the structural features of both residues. csic.es The synthesis of all four stereoisomers of β-phenylproline allows for detailed structure-activity relationship (SAR) studies, with these analogs being suitably protected for use in peptide synthesis. csic.es

Other strategies involve incorporating even more rigid structures. In one study, a conformationally constrained β-amino acid was incorporated into a peptide containing a Pro-Phe-Phe sequence, which was found to induce the formation of a stable antiparallel β-sheet structure as determined by NMR. acs.org Similarly, analogs of the cyclic hexapeptide somatostatin (B550006), which contains a Pro-Phe sequence, were synthesized with a methyl group added to the beta position of a tryptophan residue to introduce a conformational constraint. nih.gov This modification resulted in analogs with significantly altered potency and selectivity for human somatostatin receptors. nih.gov

In the design of analogs for the antibiotic gramicidin (B1672133) S, which features a D-Phe-Pro turn, the Phe residue has been replaced by various non-proteinogenic surrogates with bulky and conformationally restricted aromatic side chains. nih.gov These surrogates are designed to explore how the size, orientation, and flexibility of the side chain impact the peptide's structure and biological function. nih.gov

| Constrained Analog/Method | Amino Acid Targeted | Reported Outcome/Application | Reference(s) |

| β-Phenylproline | Proline / Phenylalanine | Combines structural features of both residues; used to create analogs with improved pharmacological profiles. | csic.es |

| Norbornene Residue | Peptide Backbone | Used as a turn inducer; a Pro-Phe-Phe chain was found to form two consecutive β-turns in the solid state. | acs.org |

| β-Methyl Tryptophan | Tryptophan (in a Pro-Phe containing peptide) | Introduced steric hindrance to constrain the peptide backbone, leading to altered receptor selectivity and potency. | nih.gov |

| Dbg, Dip, Flg, Tic | Phenylalanine | Bulky and rigid Phe surrogates used to probe the effect of side-chain orientation and flexibility on antibiotic activity. | nih.gov |

| Cα,α Disubstituted Amino Acids | General | Replacement of the alpha hydrogen with an alkyl chain limits conformational freedom, "pre-paying" the entropic penalty of receptor binding. | researchgate.net |

Isotopic Labeling for NMR and Mass Spectrometry Studies

Isotopic labeling is an indispensable tool for detailed structural and quantitative analysis of peptides like H-Pro-Phe-Me and its derivatives. Stable isotopes (e.g., ¹³C, ¹⁵N, ²H) are incorporated into the peptide during synthesis, creating versions that are chemically identical to the unlabeled counterpart but distinguishable by analytical instruments. cpcscientific.com

For Mass Spectrometry (MS): Stable Isotope-Labeled (SIL) peptides are widely used as internal standards for absolute quantification (AQUA) of proteins and peptides in complex biological mixtures. cpcscientific.com A SIL version of a target peptide, containing one or more heavy isotopes, is synthesized and added in a known amount to a sample. Because the SIL peptide is chemically and physically indistinguishable from the endogenous "light" peptide, it co-elutes during chromatography and ionizes with the same efficiency in the mass spectrometer. cpcscientific.com By comparing the signal intensities of the heavy and light peptides, the precise amount of the endogenous peptide can be calculated. cpcscientific.com Proline and Phenylalanine are commonly labeled for these purposes.

For Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a primary method for determining the three-dimensional structure and dynamics of peptides in solution. cpcscientific.com However, for larger peptides, spectra can become crowded and difficult to interpret. nih.gov Isotopic labeling helps to overcome these challenges. Uniform labeling with ¹³C and/or ¹⁵N allows for the use of multidimensional NMR experiments to resolve individual signals.

Furthermore, selective or site-specific labeling can simplify complex spectra. For example, a peptide can be synthesized with only the Phenylalanine residues labeled with ¹³C and ¹⁵N, while the rest of the peptide remains unlabeled. nih.gov This allows researchers to focus specifically on the conformation and interactions of the phenylalanine residue. Reverse isotopic labeling, where a uniformly ¹³C-labeled peptide is synthesized with unlabeled phenylalanine, is another technique used to assign signals from aromatic residues.

| Isotope(s) | Labeled Amino Acid | Analytical Application | Description | Reference(s) |

| ¹³C, ¹⁵N | Phenylalanine, Proline, Leucine, etc. | Mass Spectrometry (AQUA) | Creates a "heavy" version of the peptide to use as an internal standard for absolute quantification. | cpcscientific.com |

| ¹³C, ¹⁵N | Phenylalanine, Proline | NMR Spectroscopy | Uniform labeling enables multidimensional NMR experiments for structure determination. | cpcscientific.comnih.gov |

| ²H (Deuterium) | General | NMR Spectroscopy | Reduces signal overlap and simplifies spectra of larger proteins by replacing most protons with deuterium. | |

| ¹³C₉, ¹⁵N | Phenylalanine | MS and NMR | Specific high-mass labeling for Phenylalanine. Commercially available as Fmoc-Phenylalanine-OH-¹³C₉,¹⁵N. | cpcscientific.com |

| ¹³C₅, ¹⁵N | Proline | MS and NMR | Specific high-mass labeling for Proline. | cpcscientific.com |

Modifications at N- and C-Termini and Side Chains for Modulating Properties

Modifying the termini (N- and C-ends) and amino acid side chains of a peptide is a common strategy to alter its properties, such as stability, charge, and membrane permeability. biosynth.com

N-Terminal Modifications: The free amino group at the N-terminus is often a target for modification. A widespread modification is acetylation , which removes the positive charge of the N-terminal amine. biosynth.com This change makes the peptide more closely resemble a segment within a native protein and can significantly increase its resistance to degradation by exopeptidases, a class of enzymes that cleave peptides from the ends. biosynth.com Another common modification is the use of a tert-butyloxycarbonyl (Boc) group , which serves as a protecting group during synthesis but can also be part of the final analog structure in certain studies. nih.gov

C-Terminal Modifications: The carboxylic acid at the C-terminus is typically negatively charged at physiological pH. Amidation is a frequent modification where the C-terminal carboxyl group is converted to a primary amide (-CONH₂). sigmaaldrich.com This modification neutralizes the negative charge, which can be crucial for mimicking the structure of native proteins and preventing enzymatic degradation. sigmaaldrich.com It can also be important for biological activity by altering hydrogen bonding capabilities. sigmaaldrich.com Another modification is the formation of C-terminal esters (e.g., a methyl ester, -OMe), which can increase the hydrophobicity and membrane permeability of a peptide, making them useful in prodrug strategies. biosynth.com

Side Chain Modifications: The side chains of Proline and Phenylalanine can also be modified. For Phenylalanine, this can include adding substituents to the phenyl ring to alter its electronic or steric properties. For Proline, derivatives such as hydroxyproline (B1673980) are common. These modifications are integral to SAR studies to determine which chemical functionalities are critical for biological activity.

| Modification | Location | Purpose | Reference(s) |

| Acetylation | N-Terminus | Neutralizes positive charge, mimics native proteins, increases stability against exopeptidases. | biosynth.comfrontiersin.org |